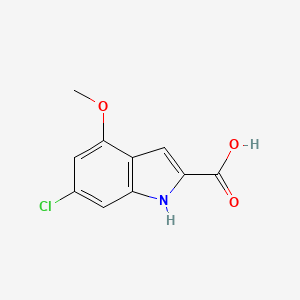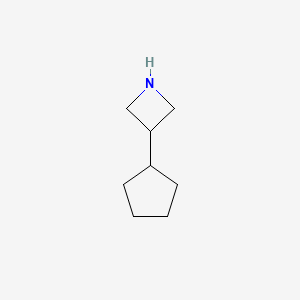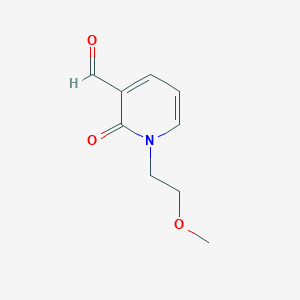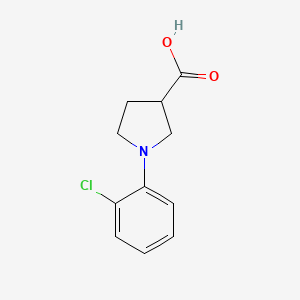
Acide 1-(2-chlorophényl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid group
Applications De Recherche Scientifique
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Mécanisme D'action
Target of action
Pyrrolidines and chlorophenyl compounds are found in a variety of bioactive molecules and can interact with multiple targets. For instance, pyrrolidine rings are often used in drug discovery due to their ability to efficiently explore the pharmacophore space .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some pyrrolidine derivatives have been found to bind with high affinity to certain receptors, leading to various biological effects .
Biochemical pathways
Again, this would depend on the specific targets of the compound. Pyrrolidine and chlorophenyl compounds could potentially affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like pyrrolidines are used in drug discovery because they can help achieve the best ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine and chlorophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Analyse Biochimique
Biochemical Properties
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . Additionally, the chlorophenyl group can engage in hydrophobic interactions with proteins, potentially altering their conformation and activity .
Cellular Effects
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, or apoptosis . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine ring and chlorophenyl group . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit more pronounced biological activity . Threshold effects can be observed, where a certain dosage is required to elicit a significant biological response . Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, the compound can influence the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . For instance, the compound may be transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate, which is then oxidized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with chlorine in different positions, it may exhibit different binding affinities and selectivities for molecular targets .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYADRKFPWWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519318-14-9 | |
| Record name | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



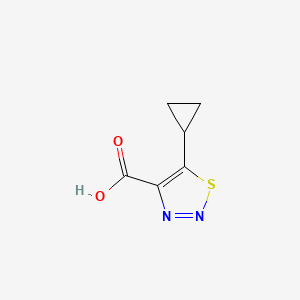
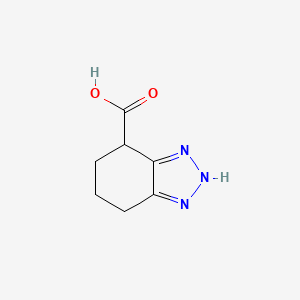
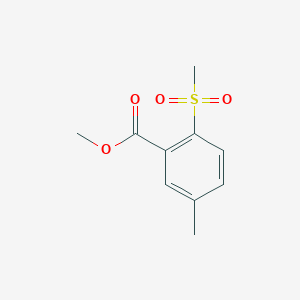
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

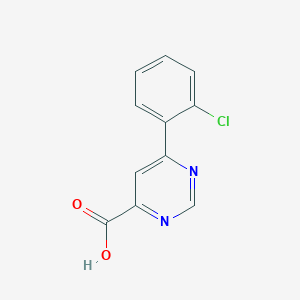
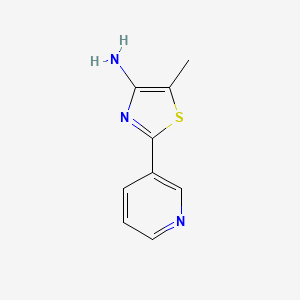
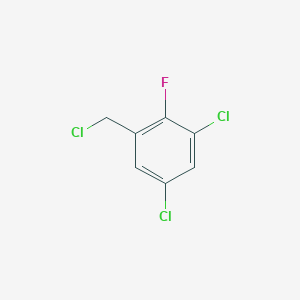

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
